molecular formula C11H19Cl2N3O B3808081 [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate

[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate

Cat. No.: B3808081
M. Wt: 280.19 g/mol
InChI Key: YJBRFUXTTPFYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific functional groups attached to the benzimidazole ring. These structural differences can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. They exhibit activities ranging from antimicrobial and antiviral to anticancer and antihypertensive effects. The structure-activity relationship (SAR) of these compounds indicates that modifications in the benzimidazole scaffold can enhance their biological efficacy and selectivity against various targets .

Benzimidazole derivatives, including [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine, primarily exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazoles act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.
  • Antagonism of Receptors : Some compounds in this class function as antagonists for specific receptors, such as angiotensin II receptors, which play a role in regulating blood pressure .
  • Interference with Nucleic Acids : Certain derivatives can interact with DNA or RNA, impacting replication and transcription processes.

Biological Activity Data

The following table summarizes some key biological activities reported for this compound and related compounds:

Activity TypeTarget/MechanismReference
AntimicrobialGram-positive and Gram-negative bacteriaNoolvi et al., 2014
AnticancerInhibition of cancer cell proliferationResearchGate publication
AntihypertensiveAngiotensin II receptor antagonismPatent US5591762A
AntifungalInhibition against fungal strainsLuo et al., 2015

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine was noted for its potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Anticancer Properties : Research into palladium(II) and platinum(II) complexes containing benzimidazole moieties revealed promising anticancer activity. These complexes showed efficacy in inhibiting tumor growth in vitro, suggesting that modifications to the benzimidazole structure can lead to enhanced anticancer properties .
  • Hypertension Management : The angiotensin II antagonistic properties of certain benzimidazole derivatives have been explored for their potential in managing hypertension. Compounds similar to [3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine have been shown to effectively lower blood pressure in animal models .

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH.H2O/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12;;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBRFUXTTPFYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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